Methyl4-(4-aminophenyl)oxane-4-carboxylate
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Overview
Description
Methyl 4-(4-aminophenyl)oxane-4-carboxylate is a chemical compound with the molecular formula C12H15NO3 It is characterized by the presence of an oxane ring substituted with a carboxylate group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-aminophenyl)oxane-4-carboxylate typically involves the reaction of 4-aminophenol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-(4-aminophenyl)oxane-4-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-aminophenyl)oxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-(4-aminophenyl)oxane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-aminophenyl)oxane-4-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenyl)oxane-4-carboxylate
- Methyl 4-(4-hydroxyphenyl)oxane-4-carboxylate
- Methyl 4-(4-methoxyphenyl)oxane-4-carboxylate
Uniqueness
Methyl 4-(4-aminophenyl)oxane-4-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(4-aminophenyl)oxane-4-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)13(6-8-17-9-7-13)10-2-4-11(14)5-3-10/h2-5H,6-9,14H2,1H3 |
InChI Key |
NZGJKHMYBIGMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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